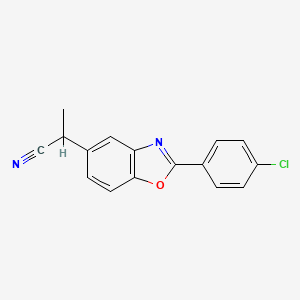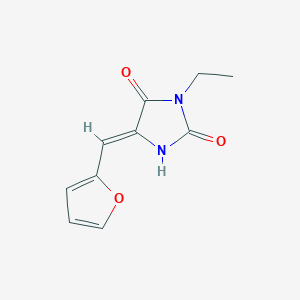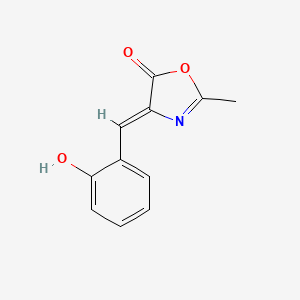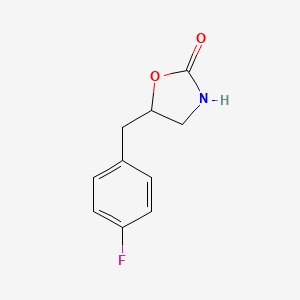![molecular formula C20H17N3O B12891165 2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 918882-24-3](/img/structure/B12891165.png)
2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two benzyl groups attached at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibenzylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2,6-Dibenzyl-2H-pyrazolo[4,3-c]pyridin-7(6H)-one: Similar structure but with a different fusion pattern of the pyrazole and pyridine rings.
2,6-Diphenyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one: Similar structure with phenyl groups instead of benzyl groups.
2,6-Dibenzyl-2H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific fusion pattern and the presence of benzyl groups, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
918882-24-3 |
|---|---|
分子式 |
C20H17N3O |
分子量 |
315.4 g/mol |
IUPAC名 |
2,6-dibenzylpyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C20H17N3O/c24-20-19-18(11-12-22(20)13-16-7-3-1-4-8-16)15-23(21-19)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
InChIキー |
QWJKRYZQOQNFOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN(N=C3C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)


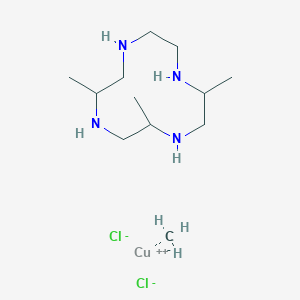
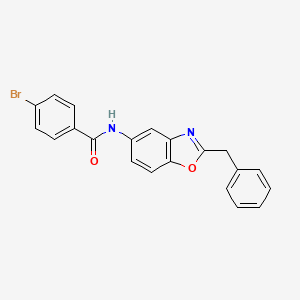
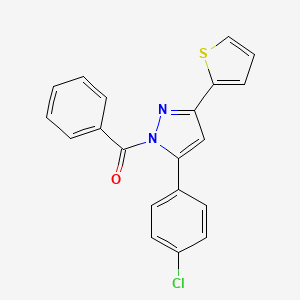

![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
